Ethyl 2-benzylbenzoate
Overview
Description
Ethyl 2-benzylbenzoate is an organic compound with the molecular formula C16H16O2. It is an ester formed by the condensation of benzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Ethyl 2-benzylbenzoate is a benzoate ester that is structurally similar to other benzoate compounds For instance, benzyl benzoate, a compound with a similar structure, is known to exert toxic effects on the nervous system of parasites, resulting in their death .
Mode of Action
Benzyl benzoate, for example, is known to interact with the nervous system of parasites, leading to their death
Biochemical Pathways
Microbial ester formation, a process that involves several biochemical routes in microbes, is known to produce small volatile esters . This suggests that this compound could potentially influence these pathways.
Result of Action
For instance, benzyl benzoate has been found to be an effective treatment for scabies, a skin infection caused by the mite Sarcoptes scabiei .
Biochemical Analysis
Biochemical Properties
It is known that benzoate esters, such as Ethyl 2-benzylbenzoate, can participate in various biochemical reactions
Molecular Mechanism
It is known that benzoate esters can participate in various chemical reactions
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-characterized. It is known that benzoate esters can participate in various metabolic reactions
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-characterized . Future studies should investigate any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-benzylbenzoate can be synthesized through the esterification of benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of modified clay as a solid acid catalyst to improve the conversion rate of the reactants. This method helps in achieving a higher yield and reduces the environmental impact compared to traditional methods that use strong inorganic acids .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Benzyl alcohol and other alcohol derivatives.
Substitution: Various substituted benzylbenzoate derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-benzylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Comparison with Similar Compounds
Ethyl 2-benzylbenzoate can be compared with other similar compounds such as:
Methyl benzoate: Another ester formed by the condensation of benzoic acid and methanol. It has similar chemical properties but differs in its applications and reactivity.
Propyl benzoate: Formed by the condensation of benzoic acid and propanol.
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
ethyl 2-benzylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(17)15-11-7-6-10-14(15)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDHIVGCYQWWAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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